1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine
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Overview
Description
1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a tert-butyl group at the 3-position of the pyrazole ring and a methylmethanamine group at the N-position
Preparation Methods
The synthesis of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine can be achieved through several routes. One efficient method involves a two-step process starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. The first step is a condensation reaction with an aldehyde, followed by a reduction step to yield the desired product . This method is advantageous due to its operational simplicity and high yield.
Chemical Reactions Analysis
1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine and N-(3-tert-butyl-1H-pyrazol-5-yl)-N’-{4-chloro-3-[(pyridin-3-yloxy)methyl]phenyl}urea These compounds share the pyrazole core structure but differ in their substituents, which can significantly affect their chemical properties and applications
Properties
IUPAC Name |
1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-9(2,3)8-5-7(6-10-4)11-12-8/h5,10H,6H2,1-4H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYUMKAFXSOSGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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